molecular formula C22H25N3O3 B6057113 5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole

5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No.: B6057113
M. Wt: 379.5 g/mol
InChI Key: VLUSTIAIGGFHSC-UHFFFAOYSA-N
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Description

5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the formation of the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

  • Step 1: Synthesis of Piperidine Derivative

    • Reactants: 3-Methoxyphenylacetonitrile, Piperidine
    • Conditions: Reflux in ethanol, presence of a base such as sodium ethoxide
  • Step 2: Formation of Oxadiazole Ring

    • Reactants: Piperidine derivative, Phenoxyacetic acid, Amidoxime
    • Conditions: Cyclization reaction in the presence of a dehydrating agent like phosphorus oxychloride (POCl3)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives

    Reduction: Formation of reduced oxadiazole derivatives

    Substitution: Formation of halogenated or other substituted derivatives

Scientific Research Applications

5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with molecular targets in the body. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenyl)-1,2,4-oxadiazole
  • 5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(methyl)-1,2,4-oxadiazole

Uniqueness

5-[[2-(3-Methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole is unique due to the presence of both the piperidine and oxadiazole rings, which confer specific chemical and biological properties

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

5-[[2-(3-methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-26-19-11-7-8-17(14-19)20-12-5-6-13-25(20)15-22-23-21(24-28-22)16-27-18-9-3-2-4-10-18/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUSTIAIGGFHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCN2CC3=NC(=NO3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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